Cas no 1270091-67-2 ((1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE)

1270091-67-2 structure
Productnaam:(1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE
(1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE Chemische en fysische eigenschappen
Naam en identificatie
-
- (1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE
- Benzenemethanamine, 4-fluoro-2-methyl-α-2-propen-1-yl-, (αR)-
- Y12913
- 1270091-67-2
- AKOS006368723
- (R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE
-
- Inchi: 1S/C11H14FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h3,5-7,11H,1,4,13H2,2H3/t11-/m1/s1
- InChI-sleutel: SQSOTEKZUGNVPD-LLVKDONJSA-N
- LACHT: [C@@H](C1=CC=C(F)C=C1C)(N)CC=C
Berekende eigenschappen
- Exacte massa: 179.111027613g/mol
- Monoisotopische massa: 179.111027613g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 170
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 26Ų
Experimentele eigenschappen
- Dichtheid: 1.022±0.06 g/cm3(Predicted)
- Kookpunt: 246.4±28.0 °C(Predicted)
- pka: 9.01±0.10(Predicted)
(1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847004-1g |
(R)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine |
1270091-67-2 | 98% | 1g |
¥7996.00 | 2024-08-09 |
(1R)-1-(4-FLUORO-2-METHYLPHENYL)BUT-3-EN-1-AMINE Gerelateerde literatuur
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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